molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1459443
CAS No.: 1360969-13-6
M. Wt: 177.59 g/mol
InChI Key: XDBAUPGJYPQTAW-UHFFFAOYSA-N
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Description

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile (CAS 1360969-13-6) is a versatile benzimidazole derivative of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel small molecules with potential therapeutic applications. The 1H-benzo[d]imidazole core is a privileged scaffold in pharmacology, known for its ability to interact with various biological targets. Benzimidazole derivatives are extensively researched for their anticancer properties , often functioning as DNA-interactive agents. These compounds can bind to the minor groove of DNA, particularly targeting AT-rich sequences, and have demonstrated the ability to inhibit crucial enzymes like human topoisomerase I (Hu Topo I), a validated target for cancer therapy . This mechanism can lead to DNA damage that is challenging for cancer cells to repair, resulting in cell cycle arrest at the G2/M phase and ultimately, inhibition of cell proliferation . Furthermore, benzimidazole-based compounds show pronounced antimicrobial activity . Research indicates that derivatives substituted at specific positions can exhibit potent efficacy against a range of bacterial and fungal strains, including resistant organisms like MRSA (Methicillin-Resistant Staphylococcus aureus ) and Escherichia coli . The structure-activity relationship (SAR) studies highlight that substitutions at specific positions are critical for optimizing these pharmacological effects . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a appropriately controlled laboratory setting. References: 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazoles as Anticancer Agents . 2. 1H-benzimidazole derivatives as antimicrobial and anticancer agents .

Properties

IUPAC Name

7-chloro-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBAUPGJYPQTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves the cyclization of appropriately substituted o-phenylenediamine derivatives with cyanogen bromide or related cyanating agents under controlled conditions.

Key Method:

  • Starting Material: 4-chloro-1,2-phenylenediamine
  • Reagent: Cyanogen bromide (BrCN)
  • Solvent: Acetonitrile or similar polar aprotic solvents
  • Conditions: Elevated temperature, presence of a base to facilitate cyclization
  • Mechanism: The amino groups of 4-chloro-1,2-phenylenediamine react with cyanogen bromide, leading to the formation of an intermediate which undergoes intramolecular cyclization to form the benzimidazole ring with a nitrile substituent at the 5-position.

This method is favored due to its straightforward approach and relatively high yields of the target compound.

Alternative Synthetic Approaches

While the cyanogen bromide method is the most documented, other synthetic routes include:

  • Cyclization with formic acid derivatives: This method is more common for benzimidazole synthesis without nitrile substitution but can be adapted with suitable nitrile sources.
  • Use of other cyanating agents: Alternative cyanide sources such as sodium cyanide or cyanogen chloride under specific conditions may be employed, though these are less common due to safety and selectivity concerns.

Industrial Production Methods

Industrial synthesis of this compound is less extensively documented in open literature but is generally considered to be an upscaled version of the laboratory methods with process optimizations:

  • Continuous Flow Reactors: To improve reaction control, yield, and safety, continuous flow chemistry is likely employed for handling toxic reagents like cyanogen bromide.
  • Automated Synthesis Systems: Automation allows precise control over reaction parameters, minimizing by-products and enhancing purity.
  • Catalyst and Solvent Optimization: Selection of appropriate bases and solvents to maximize conversion efficiency and facilitate downstream purification.

These industrial adaptations aim to increase scalability, reduce reaction times, and ensure consistent product quality.

Reaction Conditions Summary Table

Parameter Typical Laboratory Conditions Industrial Considerations
Starting Material 4-chloro-1,2-phenylenediamine Same, sourced in bulk
Cyanating Agent Cyanogen bromide Cyanogen bromide or alternatives with safety
Solvent Acetonitrile or polar aprotic solvents Optimized solvents for flow systems
Temperature Elevated (e.g., reflux or 50-80°C) Controlled heating with continuous monitoring
Reaction Time Several hours (2-6 h) Reduced via flow chemistry
Base Mild bases (e.g., triethylamine) Optimized for yield and purity
Purification Crystallization, chromatography Scalable crystallization or extraction

Research Findings and Analysis

  • The presence of the electron-withdrawing chlorine and nitrile groups significantly influences the reactivity of the benzimidazole ring, making the cyclization step efficient under mild conditions.
  • The nitrile group at the 5-position is introduced during the cyclization step via cyanogen bromide, which acts both as a cyanating and cyclizing agent.
  • Reaction yields in laboratory settings are generally high (often exceeding 70%), with purity levels above 95% achievable after purification.
  • Substitution reactions on the chlorine atom are feasible post-synthesis, allowing derivatization for pharmaceutical applications.
  • Safety considerations are paramount due to the toxicity of cyanogen bromide, necessitating careful handling and process controls, especially at scale.

Summary Table of Preparation Methods

Method Starting Material Reagents Solvent Conditions Advantages Disadvantages
Cyanogen Bromide Cyclization 4-chloro-1,2-phenylenediamine Cyanogen bromide, base Acetonitrile Elevated temp, reflux High yield, direct nitrile introduction Toxic reagents, safety concerns
Formic Acid Cyclization (Adapted) 4-chloro-1,2-phenylenediamine Formic acid, cyanide source Polar solvents Reflux Simpler reagents Less direct, lower selectivity
Industrial Continuous Flow Same as lab Same or optimized reagents Optimized solvents Controlled temp, flow Scalable, safer handling Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzoimidazole derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Reference ID
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile Cl (7), CN (5) N/A N/A Predicted: pKa 8.49, Density 1.43 g/cm³
1-Methyl-1H-benzo[d]imidazole-5-carbonitrile CH₃ (1), CN (5) N/A 76 ¹H NMR (DMSO-d6): δ 7.48 (s, 1H)
1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile 4-OCH(CH₃)₂ (1), CN (5) 193–195 97 ¹H NMR: δ 8.22 (s, 1H), 1.40 (d, 6H)
2-(Ethylamino)-1H-benzo[d]imidazole-5-carbonitrile NHCH₂CH₃ (2), CN (5) 198–201 N/A ¹³C NMR: δ 157.5 (C=NH), 36.9 (CH₂)
7-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbonitrile Cl (7), CH₃ (2), CN (5) N/A N/A Predicted: Boiling Point 438.1°C
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carbonitrile Cl (2), 4-F-C₆H₄CH₂ (1), CN (5) N/A 69 ¹H NMR: δ 8.03 (s, 1H), 5.60 (s, 2H)

Key Observations :

  • Substituent Position : Chlorine at position 7 (target compound) vs. position 2 (e.g., ) alters electronic distribution and steric effects, impacting binding affinity in biological targets.
  • Nitrile Group Stability : The nitrile at position 5 is conserved across derivatives, suggesting its critical role in hydrogen bonding or dipole interactions .
  • Synthetic Efficiency : High yields (e.g., 97% for 1-(4-isopropoxyphenyl) derivative ) correlate with electron-donating substituents enhancing reaction kinetics.

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data
Compound Name Boiling Point (°C) pKa Density (g/cm³) Solubility (Predicted) Reference ID
This compound 438.1±25.0 8.49±0.30 1.43±0.1 Low in polar solvents
2-Propyl-1H-benzo[d]imidazole-5-carbonitrile N/A N/A N/A Moderate in ethanol
7-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbonitrile 438.1±25.0 8.49±0.30 1.43±0.1 Similar to target

Key Observations :

  • Chlorine vs. Methyl Substitution : The chloro-substituted derivatives exhibit higher boiling points and similar pKa values compared to methylated analogs, likely due to increased molecular polarity .

Key Observations :

  • Microwave Assistance : Improved yields (e.g., 62% for 2-(3,4-dimethoxyphenyl) derivative ) are achieved under microwave conditions, reducing reaction times.
  • Catalytic Systems : Pd/C in γ-valerolactone minimizes hot-spot formation, enhancing reproducibility for analogs like 2-propyl derivatives .

Biological Activity

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains a benzimidazole core, which is known for its versatile biological activity. The imidazole ring contributes to its amphoteric nature, allowing it to interact with various biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, affecting cell division and proliferation .
  • DNA Interaction : Studies suggest that benzimidazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .
  • Targeting Specific Enzymes : The compound has been identified as a potential inhibitor of human topoisomerase I, an enzyme crucial for DNA relaxation during replication .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Sensitivity : The compound demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468, indicating potent antiproliferative effects .
  • Mechanisms of Action : It induces apoptosis in cancer cells by increasing pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : In studies involving Mycobacterium tuberculosis, derivatives similar to this compound have shown promising results with IC50 values as low as 2.32 μM .
  • Broad-Spectrum Activity : Imidazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound as well .

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

  • Study on Anticancer Properties :
    • A recent study assessed various imidazole derivatives for their anticancer activity. The most potent compounds showed IC50 values below 5 μM against multiple cancer types, including lung and colon cancers .
  • Antimicrobial Evaluation :
    • A series of benzimidazole derivatives were tested against Mycobacterium tuberculosis. The most active compounds exhibited selective inhibition without significant toxicity towards human cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHCT-150.08 - 0.20
AnticancerHeLa0.10 - 0.20
AntitubercularMycobacterium tuberculosis2.32
AntimicrobialVarious bacterial strains<10

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests good solubility and bioavailability, which are crucial for their therapeutic potential. The compound's amphoteric nature aids in its absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Preventive Measures : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a dry, ventilated area away from heat, ignition sources, and incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Avoid aqueous solutions to prevent hydrolysis or unintended reactions .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques : Use 1H^1H-NMR to verify aromatic proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and 13C^{13}C-NMR to identify nitrile (C≡N) and chloro-substituted carbons .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 208.1) and isotopic patterns consistent with chlorine (3:1 ratio for 35Cl^{35}Cl/37Cl^{37}Cl) .
  • Elemental Analysis : Validate empirical formulas (e.g., C8_8H4_4ClN3_3) with combustion analysis, targeting <0.3% deviation from theoretical values .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for bioactivity studies?

  • Methodological Answer :

  • Reaction Parameter Screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or CuI) to improve yields. For example, cyclization of 4-chloro-2-nitroaniline precursors under reflux with K2_2CO3_3 in DMF achieves >75% yield .
  • Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products. Monitor purity via HPLC (C18 column, λ = 254 nm) .
  • Functionalization : Introduce substituents (e.g., amino or alkyl groups) at the 1H-imidazole position via nucleophilic substitution, validated by 1H^1H-NMR shifts .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • Comparative Spectral Libraries : Cross-reference experimental IR and NMR data with databases like NIST Chemistry WebBook to identify misassignments (e.g., distinguishing nitrile vs. carbonyl peaks) .
  • Tautomerism Analysis : For tautomeric mixtures (e.g., imidazole vs. benzimidazole forms), use variable-temperature NMR or computational DFT calculations to assess equilibrium states .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify nitrogen environments in ambiguous mass spectra .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer :

  • Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC50_{50} values. Compare results with structural analogs (e.g., 5-Chloro-2-phenyl-1H-imidazole derivatives) to establish SAR trends .
  • Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates under aerobic conditions. Monitor intermediates via LC-MS/MS .
  • Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation and persistence, validated against experimental data .

Q. How can computational tools enhance the design of this compound-based kinase inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen binding affinities for targets like EGFR. Prioritize derivatives with docking scores <−8.0 kcal/mol and hydrogen bonding to catalytic lysine residues (e.g., Lys721 in EGFR) .
  • ADMET Prediction : Employ SwissADME to optimize logP (1–3) and BBB permeability. Eliminate compounds with Pan-Assay Interference Compounds (PAINS) alerts .
  • MD Simulations : Run 100-ns GROMACS simulations to assess ligand-protein stability, focusing on RMSD (<2.0 Å) and binding free energies (MM-PBSA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 2
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7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

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